6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester
CAS No.: 66917-18-8
Cat. No.: VC21111635
Molecular Formula: C12H10N2O4
Molecular Weight: 246.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66917-18-8 |
---|---|
Molecular Formula | C12H10N2O4 |
Molecular Weight | 246.22 g/mol |
IUPAC Name | methyl 6-cyano-7-methyl-1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |
Standard InChI | InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,8H,5H2,1-2H3 |
Standard InChI Key | AEGPSCYSNZOUCV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CC(C(=O)C2=C1)C(=O)OC)C#N |
Canonical SMILES | CC1=C(C(=O)N2CC(C(=O)C2=C1)C(=O)OC)C#N |
Chemical Identity and Structural Characteristics
Basic Information
6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is an organic compound with clearly defined chemical identifiers. The compound is characterized by its unique CAS registry number and molecular composition.
Parameter | Information |
---|---|
Chemical Name | 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester |
CAS Number | 66917-18-8 |
Molecular Formula | C₁₂H₁₀N₂O₄ |
Molecular Weight | 246.22 g/mol |
SMILES Notation | Cc1cc2n(c(=O)c1C#N)CC(C2=O)C(=O)OC |
InChI | InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,8H,5H2,1-2H3 |
InChI Key | AEGPSCYSNZOUCV-UHFFFAOYSA-N |
The compound features an indolizine scaffold with a cyano group at position 6, a methyl group at position 7, carbonyl groups at positions 1 and 5, and a methyl carboxylate group at position 2 . This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical research.
Structural Framework
The structural core of this compound is based on the indolizine ring system, which consists of a pyrrole ring fused with a pyridine ring. In this particular compound, the indolizine framework is modified with several key functional groups:
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A cyano group (-C≡N) at position 6, which introduces polarity and potential hydrogen bond accepting capabilities
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A methyl group at position 7, contributing to hydrophobicity
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Two carbonyl groups (C=O) at positions 1 and 5, offering hydrogen bond accepting sites
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A methyl carboxylate group (-COOCH₃) at position 2, which adds another ester functionality
The tetrahydro nature of the compound indicates partial saturation of the indolizine ring system, which affects its conformational flexibility and reactivity.
Physicochemical Properties
Physical Characteristics
The compound possesses distinct physical properties that influence its handling, storage, and application in research settings.
Property | Value |
---|---|
Physical State | Solid |
Flash Point | 247.5±28.7 °C |
Boiling Point | 485.6±45.0 °C at 760 mmHg |
Polarizability | 23.2±0.5 10⁻²⁴cm³ |
Density | 1.4±0.1 g/cm³ |
Vapor Pressure | 0.0±1.2 mmHg at 25°C |
These physical parameters indicate a compound with high thermal stability, low volatility, and moderate polarity . The relatively high flash and boiling points suggest that the compound remains stable under standard laboratory conditions.
Solubility and Stability
Information regarding the solubility of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester indicates it is soluble in dimethyl sulfoxide (DMSO) . This organic solvent compatibility is typical for compounds containing both polar functional groups and hydrophobic regions.
For optimal storage stability, the compound should be stored at -4°C for short-term periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) . This temperature-dependent stability profile suggests potential sensitivity to hydrolysis or oxidation under ambient conditions, which is common for compounds containing ester functionalities.
Applications and Research Significance
Pharmaceutical Applications
The presence of multiple functional groups within the molecule creates a unique chemical fingerprint that can be used for analytical purposes in drug development and quality assurance. The compound's well-defined spectroscopic and chromatographic properties make it valuable as a reference standard.
Relationship to Similar Compounds
It is worth noting that a structurally related compound, methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate (6-Cyano-3,5-dihydro-1-hydroxy-7-methyl-5-oxo-2-indolizinecarboxylic Acid Methyl Ester), has been identified as a key intermediate in the synthesis of camptothecin analogues . While this is a different compound with the hydroxy group at position 1 instead of a carbonyl group, the structural similarity suggests that our compound of interest might also have potential applications in similar synthetic pathways.
Camptothecin analogues are significant in anticancer drug development, suggesting potential relevance of indolizine derivatives like 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester in oncology research contexts.
Analytical Considerations
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